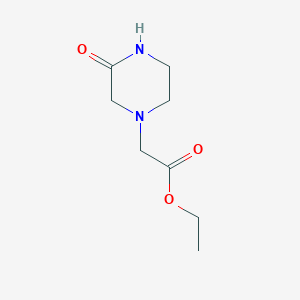

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

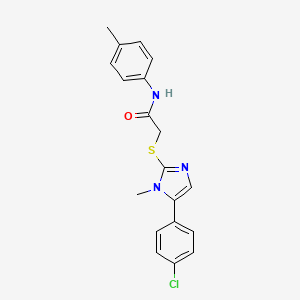

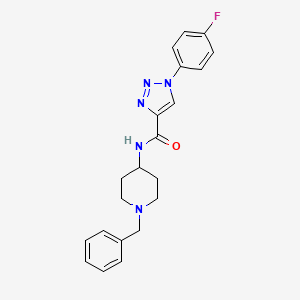

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as MDPN, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent and selective agonist of the dopamine D2 receptor and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Sigma Receptor Binding and Activity

The molecule's derivatives have been explored for their binding affinity and activity at sigma(1) receptors, with specific methyl substitutions on the piperidine ring showing potent ligand activity. These derivatives demonstrate significant potential for use in Positron Emission Tomography (PET) experiments due to their high potency and selectivity towards sigma(1) receptors. Furthermore, certain naphthalene compounds among these derivatives exhibited antiproliferative activity in rat C6 glioma cells, suggesting a possible application in tumor research and therapy (Berardi et al., 2005).

Enzymatic Hydroxylation Studies

The compound has been involved in studies concerning enzymatic hydroxylation, showcasing its utility in generating human drug metabolites. An extracellular peroxygenase from Agrocybe aegerita was utilized for the regioselective hydroxylation of propranolol, a compound structurally similar to 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, to produce metabolites like 5-hydroxypropranolol. This process highlights the molecule's relevance in the scalable synthesis of drug metabolites, contributing to pharmacological studies and drug development (Kinne et al., 2009).

Growth-Promoting Activity

Research has demonstrated the growth-promoting activity of specific alkyl derivatives of this compound, particularly in agricultural applications. Alkylation of naphthols followed by reaction with alkyl-piperidin-4-ones led to tertiary alcohols with significant growth-promoting effects. One derivative, in particular, showed a substantial increase in productivity when used in pre-sowing treatment of beetroot seeds and potatoes, indicating its potential as a novel agricultural chemical (Omirzak et al., 2013).

Fluorescent Chemosensor Development

The chemical structure of this compound and its derivatives have been utilized in the development of fluorescent chemosensors. These sensors are designed for the detection of metal ions such as Al(III), demonstrating the compound's application in analytical chemistry and environmental monitoring. The sensor's ability to exhibit enhanced fluorescent emissions upon binding with Al(III) ions showcases its potential for bioimaging applications and the detection of metal ions in various environmental and biological samples (Ding et al., 2013).

Propriétés

IUPAC Name |

1-(4-methylpiperidin-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2.ClH/c1-15-9-11-20(12-10-15)13-17(21)14-22-19-8-4-6-16-5-2-3-7-18(16)19;/h2-8,15,17,21H,9-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXKZQXBKSPPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((5-fluoro-2-methylphenyl)carbamoyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2942377.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942379.png)

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2942390.png)

![N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline](/img/structure/B2942394.png)